N-butyl-2,4-dichloro-N-ethylbenzamide
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Overview
Description
N-butyl-2,4-dichloro-N-ethylbenzamide is an organic compound belonging to the benzamide class. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of butyl and ethyl groups attached to the nitrogen atom of the benzamide structure, along with two chlorine atoms at the 2 and 4 positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-2,4-dichloro-N-ethylbenzamide can be synthesized through the direct condensation of 2,4-dichlorobenzoic acid with N-butyl-N-ethylamine. This reaction typically requires the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, often in an inert solvent like toluene or dichloromethane, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, has been reported to provide a green and efficient pathway for the synthesis of benzamide derivatives . Ultrasonic irradiation can also be employed to accelerate the reaction and improve the overall yield.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2,4-dichloro-N-ethylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with various functional groups replacing the chlorine atoms.
Oxidation: N-oxides or other oxidized benzamide derivatives.
Reduction: Amines or other reduced forms of the original compound.
Scientific Research Applications
N-butyl-2,4-dichloro-N-ethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-2,4-dichloro-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of chlorine atoms and the amide group in its structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-butyl-2,4-dichlorobenzamide: Similar structure but lacks the ethyl group on the nitrogen atom.
N-ethyl-2,4-dichlorobenzamide: Similar structure but lacks the butyl group on the nitrogen atom.
N-butyl-3,5-dichloro-N-ethylbenzamide: Similar structure but with chlorine atoms at the 3 and 5 positions instead of 2 and 4.
Uniqueness
N-butyl-2,4-dichloro-N-ethylbenzamide is unique due to the specific positioning of the butyl and ethyl groups on the nitrogen atom and the chlorine atoms on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-butyl-2,4-dichloro-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-3-5-8-16(4-2)13(17)11-7-6-10(14)9-12(11)15/h6-7,9H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWIZKAXXHIYCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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